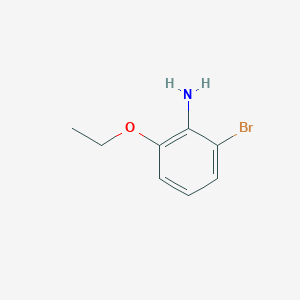

2-Bromo-6-ethoxyaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-ethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRDKLUDXJPIFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674804 | |

| Record name | 2-Bromo-6-ethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-59-5 | |

| Record name | 2-Bromo-6-ethoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-ethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-6-ethoxyaniline for Advanced Research

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of novel therapeutic agents. Among the vast arsenal of chemical intermediates, halogenated anilines represent a privileged class of compounds, offering a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of 2-Bromo-6-ethoxyaniline, a key intermediate whose unique structural features and reactivity profile make it a valuable asset for researchers, scientists, and drug development professionals.

This document will delve into the core physicochemical properties, spectroscopic signature, synthesis methodologies, and key applications of this compound. By synthesizing technical data with practical insights, this guide aims to empower researchers to effectively leverage this compound in their synthetic endeavors and accelerate the discovery of next-generation therapeutics.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application in synthesis and process development. This section outlines the key properties of this compound.

Core Properties

| Property | Value | Source |

| CAS Number | 1072945-59-5 | [1] |

| Molecular Formula | C₈H₁₀BrNO | [1] |

| Molecular Weight | 216.08 g/mol | [2] |

| Predicted Boiling Point | 267.4 ± 20.0 °C | [2] |

| Predicted Density | 1.455 ± 0.06 g/cm³ | [2] |

| Storage Conditions | 2-8°C, protect from light, under inert gas | [2] |

Spectroscopic Profile

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the analysis of its structural analogs, such as 2-bromoaniline and other substituted anilines, the following characteristic spectral features can be anticipated. Researchers are strongly encouraged to acquire and interpret their own analytical data for definitive structural confirmation.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethoxy group (a triplet and a quartet), and the amine protons. The chemical shifts and coupling constants of the aromatic protons will be influenced by the positions of the bromo, ethoxy, and amino substituents.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the eight carbon atoms in the molecule. The carbons directly attached to the bromine, oxygen, and nitrogen atoms will exhibit characteristic chemical shifts.

-

Infrared (IR) Spectroscopy: Key IR absorption bands are anticipated for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and alkyl chain, C=C stretching of the aromatic ring (around 1600 cm⁻¹), and C-O stretching of the ether linkage.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.

Synthesis and Reaction Chemistry

The synthesis of this compound can be approached through several strategic routes, typically involving the introduction of the bromine atom onto a pre-existing ethoxyaniline scaffold or the modification of functional groups on a suitably substituted benzene ring.

Illustrative Synthetic Workflow

A logical and common approach to the synthesis of this compound involves the direct bromination of 2-ethoxyaniline. This electrophilic aromatic substitution is directed by the activating and ortho-, para-directing amino and ethoxy groups. The steric hindrance from the ethoxy group at the ortho position can influence the regioselectivity of the bromination.

Caption: General workflow for the synthesis of this compound.

Exemplary Synthesis Protocol

Disclaimer: This protocol is a generalized procedure based on common organic synthesis techniques for similar compounds. Researchers must adapt and optimize the conditions based on their specific laboratory setup and safety protocols.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-ethoxyaniline (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

-

Bromination: Cool the solution to 0°C using an ice bath. Slowly add a solution of N-bromosuccinimide (NBS) (1.0-1.2 equivalents) in the same solvent dropwise over a period of 30-60 minutes. The use of NBS is often preferred over elemental bromine for its milder reaction conditions and better selectivity.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR, IR, and MS.

Applications in Drug Discovery and Development

The strategic placement of the bromo, ethoxy, and amino groups on the aniline ring makes this compound a highly valuable building block in medicinal chemistry. The presence of these functionalities allows for a diverse range of chemical transformations, enabling the construction of complex heterocyclic scaffolds that are often found in biologically active molecules.

Role as a Versatile Intermediate

The amino group can act as a nucleophile or be transformed into other functional groups, while the bromo substituent is an excellent handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds, which are fundamental to the assembly of many drug candidates.

Caption: Key reaction pathways for this compound in drug discovery.

Targeting Kinase Inhibitors and Other Bioactive Molecules

Substituted anilines are prevalent motifs in a wide array of kinase inhibitors, where they often serve as key pharmacophoric elements that interact with the hinge region of the kinase domain. The unique substitution pattern of this compound can be exploited to synthesize novel kinase inhibitors with improved potency and selectivity. Furthermore, this intermediate is valuable in the synthesis of other classes of bioactive molecules, including agrochemicals and materials for organic electronics.

Safety, Handling, and Disposal

As with any chemical reagent, proper handling and safety precautions are essential when working with this compound. While a specific, validated Safety Data Sheet (SDS) for this compound is not widely available, information from closely related bromoanilines provides crucial guidance.

Hazard Identification and Personal Protective Equipment (PPE)

Bromoanilines are generally considered hazardous substances. They are often classified as harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation[1][3]. It is crucial to handle this compound in a well-ventilated fume hood.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A lab coat and appropriate protective clothing to prevent skin contact.

-

Respiratory Protection: In cases of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Storage and Handling

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[2]. Protect from light.

Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It is generally recommended to treat it as hazardous waste and dispose of it through a licensed professional waste disposal service[1].

Conclusion: A Building Block of Strategic Importance

This compound emerges as a chemical intermediate with significant potential for advancing drug discovery and development. Its unique combination of reactive functional groups provides a versatile platform for the synthesis of a wide range of complex molecules, particularly heterocyclic systems that are central to many therapeutic agents. While a comprehensive set of experimental data for this compound is not yet readily available in the public domain, this guide has provided a thorough overview based on predicted properties and data from analogous structures. It is our hope that this technical guide will serve as a valuable resource for researchers, encouraging the further exploration and application of this compound in the quest for novel and effective medicines.

References

2-Bromo-6-ethoxyaniline CAS number and structure

An In-Depth Technical Guide to 2-Bromo-6-ethoxyaniline: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key halogenated aniline derivative utilized in synthetic chemistry. We will delve into its fundamental chemical and physical properties, including its unique structure and CAS identifier. The narrative will explore a logical and field-proven synthetic methodology, offering insights into the reaction mechanism and experimental considerations. Furthermore, this guide will illuminate the compound's strategic importance as a versatile building block in the development of novel pharmaceutical and agrochemical agents, supported by detailed reaction protocols and safety information. This document is intended for researchers, chemists, and professionals in the field of drug discovery and fine chemical synthesis.

Compound Identification and Physicochemical Properties

This compound is a substituted aniline featuring a bromine atom and an ethoxy group positioned ortho to the amino functionality. This specific arrangement of substituents significantly influences the molecule's electronic properties and steric profile, making it a valuable and reactive intermediate in organic synthesis.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 1072945-59-5 [1][2][3].

Chemical Structure

The structure of this compound is characterized by a benzene ring substituted with an amino group at position 1, a bromine atom at position 2, and an ethoxy group at position 6.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physical and chemical properties is presented in the table below. These values are critical for designing experimental setups, purification procedures, and for ensuring safe handling and storage.

| Property | Value | Source |

| CAS Number | 1072945-59-5 | [1][2][3] |

| Molecular Formula | C₈H₁₀BrNO | [1][2] |

| Molecular Weight | 216.08 g/mol | [2] |

| Predicted Boiling Point | 267.4 ± 20.0 °C | [2] |

| Predicted Density | 1.455 ± 0.06 g/cm³ | [2] |

| MDL Number | MFCD11504835 | [2][3] |

| Storage Conditions | 2-8°C, Inert atmosphere, Light-proof | [1][2][3] |

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves the regioselective bromination of a suitable precursor, such as 2-ethoxyaniline. The choice of brominating agent and reaction conditions is paramount to achieving high yield and selectivity, preventing the formation of undesired di- or para-brominated isomers.

A common and effective laboratory-scale approach utilizes N-Bromosuccinimide (NBS) as the brominating agent. NBS is favored for its ability to provide a low, steady concentration of elemental bromine, which helps to control the electrophilic aromatic substitution reaction on the activated aniline ring. The ethoxy and amino groups are both ortho-, para-directing; however, the steric bulk of the ethoxy group helps to direct the incoming electrophile (Br+) to the vacant ortho position.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via NBS Bromination

This protocol is a self-validating system where reaction progress is monitored, ensuring efficient conversion and minimizing side-product formation.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-ethoxyaniline (1.0 eq.).

-

Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere.

-

Cooling: Cool the resulting solution to 0°C using an ice-water bath. This step is critical to moderate the reaction rate and prevent over-bromination.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) to the stirred solution in small portions over 30 minutes. Maintain the internal temperature below 5°C during the addition.

-

Reaction: Allow the mixture to stir at 0°C for one hour, then let it warm to room temperature and stir for an additional 2-3 hours.

-

Monitoring: Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 20% Ethyl Acetate in Hexane).

-

Quenching: Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford pure this compound.

Applications in Drug Discovery and Agrochemical Synthesis

This compound serves as a pivotal intermediate for constructing more complex organic molecules.[2] Its utility stems from the presence of three distinct functional groups—amino, bromo, and ethoxy—that can be selectively manipulated. The bromo group is an excellent handle for transition-metal-catalyzed cross-coupling reactions, while the amino group can be used for amidation, alkylation, or diazotization reactions.

This trifunctional nature makes it a valuable building block for synthesizing heterocyclic compounds that form the core of many therapeutic agents and modern agrochemicals like herbicides and fungicides.[2][4]

Role in Cross-Coupling Reactions

The carbon-bromine bond is particularly amenable to forming new carbon-carbon or carbon-nitrogen bonds via reactions such as the Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings.[4] These reactions are foundational in modern medicinal chemistry for assembling the molecular frameworks of drug candidates.[4] For example, in a Suzuki coupling, the bromo-substituted aniline can be coupled with a boronic acid to create a new biaryl structure, a common motif in pharmacologically active molecules.

Caption: Role of this compound in a Suzuki coupling reaction.

Safety, Handling, and Storage

As with many halogenated anilines, this compound must be handled with appropriate caution. While a specific safety data sheet (SDS) is not widely available, data from structurally similar compounds suggest that it may be harmful if swallowed, inhaled, or in contact with skin, and may cause serious eye and skin irritation.[5][6][7]

Precautionary Measures

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.[5][6][7] Ensure that an eyewash station and safety shower are readily accessible.[5]

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[5][6][8]

-

Handling: Avoid breathing dust, fumes, or vapors.[5][8] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[5][7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][6] For long-term stability, storage at 2-8°C under an inert atmosphere and protected from light is recommended.[2][3]

Conclusion

This compound (CAS: 1072945-59-5) is a strategically important chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique ortho-substituted structure provides a versatile platform for advanced organic synthesis, particularly in the realm of cross-coupling reactions. Understanding its properties, synthesis, and safe handling protocols is essential for leveraging its full potential in research and development settings.

References

- 1. chembk.com [chembk.com]

- 2. This compound [myskinrecipes.com]

- 3. 1072945-59-5|this compound|BLD Pharm [bldpharm.com]

- 4. nbinno.com [nbinno.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Comprehensive Technical Guide to the Synthesis of 2-Bromo-6-ethoxyaniline

Introduction: The Strategic Importance of 2-Bromo-6-ethoxyaniline

This compound is a substituted aniline derivative that serves as a valuable building block in the synthesis of complex organic molecules.[1] Its unique substitution pattern, featuring ortho-bromo and ortho-ethoxy groups relative to the amine, makes it a key intermediate in the development of agrochemicals and pharmaceuticals. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, such as cross-coupling reactions, making it a versatile precursor in drug discovery and fine chemical manufacturing.

This in-depth technical guide presents a robust and well-established multi-step pathway for the synthesis of this compound, commencing from the readily available starting material, 2-ethoxyaniline. The chosen synthetic strategy emphasizes the critical principles of functional group protection, regioselective electrophilic aromatic substitution, and subsequent deprotection. Each stage of the process is detailed with procedural steps, mechanistic insights, and the causal reasoning behind experimental choices, reflecting field-proven laboratory practices.

Overall Synthetic Pathway

The synthesis of this compound is most effectively achieved through a three-step process designed to control the regioselectivity of the bromination reaction. Direct bromination of 2-ethoxyaniline would lead to a mixture of products with the para-substituted isomer predominating. To circumvent this, a protection-bromination-deprotection strategy is employed.

Caption: Overall workflow for the synthesis of this compound.

Part 1: Protection of the Amino Group via Acetylation

Scientific Rationale

The initial step involves the protection of the highly activating amino group of 2-ethoxyaniline as an acetamide. This is a crucial strategic decision for two primary reasons:

-

Moderation of Reactivity: The lone pair of electrons on the nitrogen atom of the amino group strongly activates the aromatic ring towards electrophilic substitution, often leading to multiple substitutions and side reactions. Conversion to an acetamide delocalizes this lone pair through resonance with the carbonyl group, thus moderating the ring's reactivity.

-

Steric Hindrance: The bulky acetyl group provides steric hindrance around the ortho positions, which can influence the regioselectivity of the subsequent bromination step.

Experimental Protocol: Synthesis of N-(2-ethoxyphenyl)acetamide

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethoxyaniline (10.0 g, 72.9 mmol) in 100 mL of dichloromethane.

-

Addition of Reagents: To the stirred solution, add triethylamine (11.1 g, 15.3 mL, 109.4 mmol) to act as a base. Cool the mixture to 0 °C in an ice bath.

-

Acetylation: Add acetyl chloride (6.3 g, 5.7 mL, 80.2 mmol) dropwise to the cooled solution over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of 1 M HCl, and 50 mL of saturated sodium bicarbonate solution.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N-(2-ethoxyphenyl)acetamide.

-

Purification: Recrystallize the crude product from a mixture of ethanol and water to obtain pure N-(2-ethoxyphenyl)acetamide as a white solid.[2][3]

Part 2: Regioselective Bromination of N-(2-ethoxyphenyl)acetamide

Scientific Rationale

This step introduces the bromine atom onto the aromatic ring via electrophilic aromatic substitution. The directing effects of the substituents on the ring are of paramount importance. Both the acetamido group (-NHCOCH₃) and the ethoxy group (-OCH₂CH₃) are ortho-, para-directors. Consequently, bromination will occur at the positions ortho and para to these groups.

-

The position para to the strong acetamido directing group is occupied by the ethoxy group.

-

The positions ortho to the acetamido group are the C6 and C2 (which is substituted) positions.

-

The positions ortho to the ethoxy group are C1 (substituted) and C3.

-

The position para to the ethoxy group is C4.

Therefore, the major products expected are the 4-bromo and the 6-bromo isomers. The desired 2-bromo-6-ethoxy isomer is formed as N-(2-bromo-6-ethoxyphenyl)acetamide.

Experimental Protocol: Bromination

-

Reaction Setup: In a 250 mL round-bottom flask protected from light, dissolve N-(2-ethoxyphenyl)acetamide (10.0 g, 55.8 mmol) in 100 mL of glacial acetic acid.

-

Brominating Agent: In a separate dropping funnel, prepare a solution of bromine (8.9 g, 2.9 mL, 55.8 mmol) in 20 mL of glacial acetic acid.

-

Bromination Reaction: Add the bromine solution dropwise to the stirred solution of the acetamide at room temperature over 30 minutes.

-

Reaction Completion: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching and Precipitation: Pour the reaction mixture into 500 mL of ice-cold water with stirring. A precipitate containing the mixture of bromo-isomers will form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove acetic acid and any unreacted bromine. Dry the solid in a vacuum oven.

Part 3: Isomer Separation

Scientific Rationale

The product from the bromination step is a mixture of N-(4-bromo-2-ethoxyphenyl)acetamide and the desired N-(2-bromo-6-ethoxyphenyl)acetamide. The separation of these constitutional isomers is essential and is typically achieved based on their differing physical properties, such as polarity and solubility. Column chromatography is the most effective laboratory technique for this separation.

Experimental Protocol: Column Chromatography

-

Column Preparation: Pack a silica gel column using a slurry of silica gel in a non-polar eluent (e.g., hexane or petroleum ether).

-

Sample Loading: Dissolve the crude isomeric mixture in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.

-

Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexane.

-

Fraction Collection: Collect fractions and monitor their composition by TLC. The isomers will elute at different rates due to their different polarities.

-

Isolation of Desired Isomer: Combine the fractions containing the pure desired isomer (N-(2-bromo-6-ethoxyphenyl)acetamide) and remove the solvent under reduced pressure.

Part 4: Deprotection via Amide Hydrolysis

Scientific Rationale

The final step is the removal of the acetyl protecting group to regenerate the free amine, yielding this compound. This is accomplished by amide hydrolysis, which can be catalyzed by either acid or base.[4][5][6] Both methods are effective, and the choice may depend on the stability of the product to the reaction conditions. Acid-catalyzed hydrolysis is presented here.

Caption: Simplified mechanism of acid-catalyzed amide hydrolysis.

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

Reaction Setup: Place the purified N-(2-bromo-6-ethoxyphenyl)acetamide (5.0 g, 19.4 mmol) in a 100 mL round-bottom flask.

-

Hydrolysis: Add 50 mL of a 6 M aqueous solution of hydrochloric acid. Heat the mixture to reflux with stirring for 4-6 hours.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is no longer detectable.

-

Neutralization: Cool the reaction mixture to room temperature and then carefully neutralize it by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This will deprotonate the anilinium salt to the free aniline.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

-

Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation or column chromatography if necessary.

Quantitative Data Summary

| Step | Starting Material | Reagents | Product | Theoretical Yield (g) |

| 1 | 2-Ethoxyaniline (10.0 g) | Acetyl chloride, Triethylamine | N-(2-ethoxyphenyl)acetamide | 13.0 |

| 2 | N-(2-ethoxyphenyl)acetamide (10.0 g) | Bromine, Acetic Acid | Isomeric Mixture | 14.4 |

| 4 | N-(2-bromo-6-ethoxyphenyl)acetamide (5.0 g) | HCl, NaOH | This compound | 4.2 |

Note: Yields are theoretical and actual yields will vary based on experimental conditions and purification efficiency.

Conclusion

The synthesis of this compound is a prime example of strategic organic synthesis, requiring careful consideration of directing group effects and the use of protection/deprotection methodologies. The three-step pathway detailed in this guide—acetylation, regioselective bromination with subsequent isomer separation, and final deprotection via hydrolysis—provides a reliable and instructive route to this valuable synthetic intermediate. While the separation of isomers presents a practical challenge, it underscores the importance of purification techniques in achieving high-purity target molecules for research and development in the pharmaceutical and agrochemical industries.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Acetamide, N-(2-ethoxyphenyl)- [webbook.nist.gov]

- 3. Acetamide, N-(2-ethoxyphenyl)- [webbook.nist.gov]

- 4. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

An In-depth Technical Guide to 2-Bromo-6-ethoxyaniline for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 2-Bromo-6-ethoxyaniline, a key building block in modern synthetic chemistry, particularly within the pharmaceutical industry. Its unique structural features make it a valuable intermediate for the synthesis of a wide range of complex molecules and active pharmaceutical ingredients (APIs). This document will delve into its fundamental chemical properties, synthesis, applications, and safety protocols, offering a technical resource for researchers, chemists, and professionals in drug development.

Core Molecular and Physicochemical Properties

A thorough understanding of a compound's fundamental characteristics is the bedrock of its effective application in research and development. This compound is an aromatic amine with the chemical formula C8H10BrNO.[1][2][3] Its molecular structure, featuring a bromine atom and an ethoxy group ortho to the amine, imparts specific reactivity and properties that are highly sought after in organic synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C8H10BrNO | [1][2][3] |

| Molecular Weight | 216.08 g/mol | [1][3] |

| CAS Number | 1072945-59-5 | [1] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [1] |

The presence of the bulky bromine atom and the electron-donating ethoxy group in close proximity to the amino group sterically and electronically influences the molecule's reactivity, making it a versatile precursor for various chemical transformations.

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves a multi-step process starting from more readily available precursors. A common synthetic route involves the ortho-bromination of an appropriately substituted aniline derivative, followed by ethoxylation. The choice of reagents and reaction conditions is critical to achieving high yields and purity, minimizing the formation of isomeric byproducts.

A generalized synthetic workflow can be visualized as follows:

Figure 1: A generalized synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following is a representative, generalized protocol. Specific conditions may vary based on the scale and specific starting materials.

-

Ortho-Bromination: A solution of the starting aniline in a suitable solvent (e.g., acetic acid) is cooled. A brominating agent (e.g., N-Bromosuccinimide) is added portion-wise while maintaining the low temperature to control the regioselectivity of the reaction. The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

Work-up and Isolation: The reaction mixture is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude brominated intermediate.

-

Ethoxylation: The brominated intermediate is subjected to an ethoxylation reaction, often using a Williamson ether synthesis approach with sodium ethoxide in a suitable solvent.

-

Final Purification: The crude this compound is purified using techniques such as column chromatography or recrystallization to obtain the final product of high purity.

Applications in Drug Discovery and Development

The unique substitution pattern of this compound makes it a valuable synthon for the construction of heterocyclic scaffolds that are prevalent in many biologically active molecules. The bromine atom serves as a versatile handle for cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of molecular diversity. The amino group can be readily derivatized or participate in cyclization reactions to form various nitrogen-containing heterocycles.

Figure 2: Key synthetic transformations involving this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification and Precautionary Statements:

-

Signal Word: Warning[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

References

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-6-ethoxyaniline

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the characterization of 2-bromo-6-ethoxyaniline (CAS No. 1072945-59-5)[1][2][3]. As a valuable intermediate in pharmaceutical and agrochemical synthesis, a thorough understanding of its structural features through spectroscopic analysis is paramount for researchers and drug development professionals. Due to the limited availability of published experimental spectra for this specific compound, this guide will focus on predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Furthermore, detailed, field-proven protocols for acquiring high-quality spectroscopic data are provided, ensuring a self-validating system for researchers who may synthesize or work with this compound.

Introduction: The Structural Significance of this compound

This compound is a disubstituted aniline with a molecular formula of C₈H₁₀BrNO and a molecular weight of 216.08 g/mol [1][2]. The strategic placement of the bromo, ethoxy, and amino groups on the benzene ring makes it a versatile building block in organic synthesis. The electron-donating effects of the amino and ethoxy groups, combined with the electron-withdrawing and sterically hindering nature of the bromine atom, create a unique electronic and steric environment. This environment dictates the molecule's reactivity and its spectroscopic signature. Accurate interpretation of its spectroscopic data is therefore crucial for confirming its identity and purity.

Below is the chemical structure of this compound:

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information about its structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group protons, and the amine protons. The chemical shifts are influenced by the electronic effects of the substituents. The ethoxy and amino groups are electron-donating, shielding the aromatic protons and shifting them upfield, while the bromine atom has a deshielding effect.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.8 - 7.2 | m | 3H | Ar-H |

| ~ 4.1 | q | 2H | -OCH₂CH₃ |

| ~ 3.8 | br s | 2H | -NH₂ |

| ~ 1.4 | t | 3H | -OCH₂CH₃ |

Interpretation and Causality:

-

Aromatic Protons (Ar-H): The three aromatic protons will appear as a complex multiplet in the range of δ 6.8-7.2 ppm. Their exact chemical shifts and coupling patterns will depend on their positions relative to the three different substituents. Due to the unsymmetrical substitution pattern, they are not chemically equivalent and will likely exhibit complex splitting.

-

Ethoxy Group (-OCH₂CH₃): The methylene protons (-OCH₂-) are adjacent to an oxygen atom, which deshields them, resulting in a quartet around δ 4.1 ppm due to coupling with the neighboring methyl protons. The methyl protons (-CH₃) will appear as a triplet around δ 1.4 ppm, shifted upfield as they are further from the electronegative oxygen.

-

Amine Protons (-NH₂): The amine protons typically appear as a broad singlet around δ 3.8 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift of this peak can be highly variable and is dependent on solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The number of unique carbon signals will confirm the symmetry of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145-150 | C-OEt |

| ~ 140-145 | C-NH₂ |

| ~ 125-130 | C-H (aromatic) |

| ~ 120-125 | C-H (aromatic) |

| ~ 115-120 | C-H (aromatic) |

| ~ 110-115 | C-Br |

| ~ 64 | -OCH₂CH₃ |

| ~ 15 | -OCH₂CH₃ |

Interpretation and Causality:

-

Aromatic Carbons: Six distinct signals are expected for the six aromatic carbons due to the lack of symmetry. The carbons directly attached to the electronegative oxygen and nitrogen atoms (C-OEt and C-NH₂) will be the most downfield-shifted. The carbon attached to the bromine (C-Br) will also be downfield-shifted, though typically less so than carbons attached to oxygen or nitrogen. The remaining three aromatic C-H carbons will appear in the typical aromatic region.

-

Ethoxy Group Carbons: The methylene carbon (-OCH₂-) will appear around δ 64 ppm, deshielded by the adjacent oxygen. The methyl carbon (-CH₃) will be found significantly upfield, around δ 15 ppm.

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, broad | N-H stretching (amine) |

| 3050-3000 | Medium | C-H stretching (aromatic) |

| 2980-2850 | Medium to strong | C-H stretching (aliphatic) |

| 1620-1580 | Strong | N-H bending (amine) |

| 1500-1400 | Medium to strong | C=C stretching (aromatic) |

| 1250-1200 | Strong | C-O stretching (aryl ether) |

| 1100-1000 | Medium | C-N stretching (amine) |

| 600-500 | Medium | C-Br stretching |

Interpretation and Causality:

-

N-H Vibrations: The presence of the primary amine group will give rise to two characteristic N-H stretching bands in the 3400-3200 cm⁻¹ region, which are often broad due to hydrogen bonding. A strong N-H bending vibration is also expected around 1620-1580 cm⁻¹.

-

C-H Vibrations: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethoxy group will be observed below 3000 cm⁻¹.

-

Aromatic and Ether Linkages: The C=C stretching vibrations of the aromatic ring will be visible in the 1500-1400 cm⁻¹ region. A strong absorption band corresponding to the C-O stretching of the aryl ether will be prominent around 1250-1200 cm⁻¹.

-

C-Br Vibration: The C-Br stretching vibration is expected in the fingerprint region, typically between 600 and 500 cm⁻¹, which can sometimes be difficult to assign definitively.

Caption: Standard workflow for IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 215, 217 | Molecular ion peak (M⁺, M+2⁺) |

| 186, 188 | [M - C₂H₅]⁺ |

| 136 | [M - Br]⁺ |

| 108 | [M - Br - C₂H₄]⁺ |

Interpretation and Causality:

-

Molecular Ion Peak: The most important feature will be the molecular ion peak. Due to the presence of a bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2⁺) of nearly equal intensity at m/z 215 and 217. This isotopic pattern is a definitive indicator of the presence of one bromine atom in the molecule.

-

Fragmentation Pattern: The molecule is expected to fragment in predictable ways. Loss of the ethyl group from the ethoxy moiety would result in a fragment at m/z 186 and 188. Loss of the bromine atom would give a fragment at m/z 136. Subsequent fragmentation of this ion by loss of ethene would lead to a fragment at m/z 108.

Caption: General workflow for mass spectrometry analysis.

Conclusion

While experimental spectroscopic data for this compound is not widely available, a comprehensive understanding of its expected spectroscopic features can be derived from fundamental principles and comparison with analogous structures. This guide provides researchers and drug development professionals with a robust framework for the characterization of this important synthetic intermediate. The predicted NMR, IR, and MS data, along with the detailed protocols, will aid in the confirmation of its structure and purity, ensuring the integrity of subsequent research and development activities.

References

Physical characteristics of 2-Bromo-6-ethoxyaniline

An In-depth Technical Guide to the Physical Characteristics of 2-Bromo-6-ethoxyaniline

Abstract

This compound is a substituted aniline derivative that serves as a valuable building block in synthetic organic chemistry. Its unique arrangement of bromo, ethoxy, and amino functional groups on the benzene ring makes it a versatile intermediate for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1] This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound (CAS No. 1072945-59-5), offering a foundational resource for researchers, chemists, and drug development professionals. We will delve into its structural and physicochemical properties, expected spectroscopic signatures, and the standardized protocols for its characterization. Furthermore, this document consolidates critical safety, handling, and storage information derived from data on closely related halogenated anilines to ensure best practices in a laboratory setting.

Molecular Structure and Core Identifiers

The foundational step in characterizing any chemical compound is to understand its structure and fundamental identifiers. This compound features a primary amine (-NH₂) and an ethoxy (-OCH₂CH₃) group at positions 1 and 2, respectively, with a bromine (-Br) atom at position 6 of the benzene ring. This ortho-substitution pattern significantly influences the molecule's reactivity and physical properties.

Caption: Chemical Structure of this compound.

Physicochemical Properties

The physical state, solubility, and thermal properties of a compound are critical for planning reactions, purification, and storage. While extensive experimental data for this compound is not widely published, we can consolidate known and predicted values.

| Property | Value | Source |

| CAS Number | 1072945-59-5 | [1][2] |

| Molecular Formula | C₈H₁₀BrNO | [1] |

| Molecular Weight | 216.08 g/mol | [1] |

| Appearance | Solid (Expected) | Inferred from analogs[3] |

| Boiling Point | 267.4 ± 20.0 °C (Predicted) | [1] |

| Density | 1.455 ± 0.06 g/cm³ (Predicted) | [1] |

| Melting Point | Not available. Requires experimental determination. | N/A |

| Solubility | Sparingly soluble in water; more soluble in organic solvents like ethanol, methanol, and chloroform (Expected). | Inferred from 2-bromoaniline[4][5] |

Expert Insights: The limited solubility in water is expected due to the hydrophobic nature of the brominated benzene ring.[4] The amino and ethoxy groups can participate in hydrogen bonding, but the overall character of the molecule is dominated by the aromatic system.[4] For synthetic applications, dissolution in common organic solvents such as dichloromethane (DCM), ethyl acetate, or tetrahydrofuran (THF) is anticipated to be effective. The predicted high boiling point suggests that purification by vacuum distillation is a viable method, should the compound be a liquid or low-melting solid at room temperature.[1]

Spectroscopic Characterization Profile

Confirming the identity and purity of this compound requires a suite of spectroscopic techniques. Based on its structure, the following spectral features are anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be highly informative.

-

Aromatic Protons (3H): Three signals in the aromatic region (~6.5-7.5 ppm), exhibiting complex splitting patterns (doublets, triplets) due to coupling between them.

-

Amine Protons (2H): A broad singlet for the -NH₂ protons, typically in the range of 3.5-4.5 ppm. The chemical shift can vary with solvent and concentration.

-

Ethoxy Protons (5H): A quartet (~4.0 ppm) for the methylene (-OCH₂) protons coupled to the methyl group, and a triplet (~1.4 ppm) for the terminal methyl (-CH₃) protons coupled to the methylene group.

-

-

¹³C NMR: The carbon NMR spectrum should display 8 distinct signals, corresponding to the 8 carbon atoms in the molecule.

-

Aromatic Carbons (6C): Six signals in the range of ~110-150 ppm. The carbons directly attached to the electronegative nitrogen, oxygen, and bromine atoms will have characteristic shifts.

-

Ethoxy Carbons (2C): Two signals in the aliphatic region; one for the -OCH₂ carbon (~60-70 ppm) and one for the -CH₃ carbon (~15 ppm).

-

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present.

-

N-H Stretch: A pair of medium-to-weak bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

-

C-H Stretch (Aromatic): Signals typically appear just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals for the ethoxy group will appear just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): One or more bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Ether): A strong, characteristic band for the aryl-alkyl ether linkage, expected around 1200-1250 cm⁻¹.

-

C-Br Stretch: A signal in the fingerprint region, typically between 500-650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition.

-

Molecular Ion Peak: The key feature will be the molecular ion peak (M⁺). Due to the presence of bromine, this will appear as a pair of peaks of nearly equal intensity: one for the isotope ⁷⁹Br (M) and one for the isotope ⁸¹Br (M+2). For C₈H₁₀⁷⁹BrNO, the expected mass is ~214.99 Da, and for C₈H₁₀⁸¹BrNO, it is ~216.99 Da.

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of the ethoxy group or the bromine atom, providing further structural confirmation.

Standardized Experimental Protocols

To ensure data integrity and reproducibility, standardized characterization workflows are paramount. The following protocols are recommended for a comprehensive physical analysis of a new or uncharacterized batch of this compound.

Caption: Recommended workflow for the physical and structural characterization.

Protocol 1: Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A sharp, narrow melting range typically signifies a high-purity compound, while a broad or depressed range suggests the presence of impurities.

-

Sample Preparation: Place a small, dry amount (1-2 mg) of the crystalline solid into a capillary tube, ensuring it is well-packed to a height of 2-3 mm.

-

Apparatus Setup: Use a calibrated digital melting point apparatus.

-

Measurement:

-

Set a rapid heating ramp (10-15 °C/min) to approximate the melting point.

-

Allow the apparatus to cool.

-

Perform a second measurement with a new sample, starting the slow ramp (1-2 °C/min) approximately 10 °C below the estimated melting point.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Protocol 2: NMR Sample Preparation and Acquisition

Causality: NMR provides the most definitive information for structural elucidation. Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

-

Acquisition:

-

Acquire a ¹H NMR spectrum using a 300 MHz or higher field spectrometer. Standard parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous bromoanilines provide a strong basis for safe handling protocols.[6][7][8]

-

Hazard Identification:

-

Handling and Personal Protective Equipment (PPE):

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[6]

-

Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[6][8]

-

Inhalation: Remove the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents and strong acids.

-

Some vendors recommend storage at 2-8°C, protected from light, and under an inert gas atmosphere.[1]

-

Conclusion

This compound is a key synthetic intermediate with a well-defined molecular structure. While some of its physical properties, such as boiling point and density, are currently based on predictive models, this guide establishes the expected physicochemical and spectroscopic characteristics. The provided protocols offer a robust framework for empirical verification and quality control. Adherence to the outlined safety procedures, derived from structurally similar compounds, is essential for minimizing risk during handling and experimentation. This document serves as a critical resource to empower researchers in their utilization of this versatile chemical building block.

References

- 1. This compound [myskinrecipes.com]

- 2. chembk.com [chembk.com]

- 3. 2-Bromo-6-methoxyaniline | Sigma-Aldrich [sigmaaldrich.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chembk.com [chembk.com]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. tcichemicals.com [tcichemicals.com]

Solubility Profile of 2-Bromo-6-ethoxyaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, a thorough understanding of a compound's physicochemical properties is paramount for successful formulation, process development, and ensuring bioavailability. 2-Bromo-6-ethoxyaniline, a substituted aniline derivative, presents a unique molecular architecture that suggests a nuanced solubility profile. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of this compound. By integrating established methodologies with predictive approaches based on structural analogs, this document serves as a critical resource for researchers and developers working with this and similar chemical entities.

The strategic placement of a bromine atom and an ethoxy group on the aniline ring influences the molecule's polarity, hydrogen bonding capacity, and crystal lattice energy, all of which are critical determinants of solubility. This guide will delve into a systematic approach to characterizing this solubility, from fundamental principles to detailed experimental protocols.

Physicochemical Properties of this compound and Its Analogs

A foundational understanding of the target molecule's intrinsic properties is the first step in predicting its solubility behavior.

Molecular Structure and Properties

This compound

-

Molecular Formula: C₈H₁₀BrNO[1]

-

Molar Mass: 216.08 g/mol [1]

-

Predicted Boiling Point: 267.4±20.0 °C

-

Predicted Density: 1.455±0.06 g/cm³

A 2D structure of this compound is presented below:

Caption: Molecular structure of this compound.

Predictive Solubility Profile Based on Structural Analogs

Key Structural Analogs:

-

2-Bromoaniline: Provides insight into the effect of the ortho-bromo substitution.

-

Ethoxyaniline isomers (e.g., 4-ethoxyaniline): Inform on the contribution of the ethoxy group to solubility.

| Compound | Water Solubility | Solubility in Organic Solvents | Reference |

| 2-Bromoaniline | Sparingly soluble/Insoluble (0.949 g/L)[9][10][11][12] | Soluble in ethanol, ether, and chloroform.[2][9] | [2][9][10][11][12] |

| 4-Bromoaniline | Slightly soluble (<0.1 g/100 mL at 23 °C)[13] | Soluble in ethanol, ether, and chloroform.[3] | [3][13] |

| 4-Ethoxyaniline | Limited solubility | Good solubility in polar organic solvents like ethanol, methanol, and DMSO; limited in non-polar solvents like hexane.[5] | [5] |

Predicted Solubility of this compound: Based on the data from its analogs, this compound is predicted to be sparingly soluble to insoluble in water . The presence of the aniline functional group allows for some hydrogen bonding with water, but the hydrophobic contributions of the bromo and ethoxy groups, along with the overall aromatic character, are expected to dominate.

Conversely, it is predicted to be soluble in a range of organic solvents , particularly polar organic solvents such as alcohols (ethanol, methanol), and potentially in less polar solvents like chloroform and ethers.

Experimental Determination of the Solubility Profile

A robust experimental plan is crucial for accurately defining the solubility of this compound. The following sections outline a comprehensive approach, grounded in established scientific guidelines such as those from the OECD and USP[12].

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. The shake-flask method is the gold standard for this determination.

Experimental Workflow for Thermodynamic Solubility:

Caption: Workflow for thermodynamic solubility determination.

Detailed Protocol:

-

Solvent Selection: A range of pharmaceutically relevant solvents should be chosen, spanning different polarities. A suggested list includes:

-

Water (and buffered solutions for pH-dependent studies)

-

Ethanol

-

Methanol

-

Isopropanol

-

Acetone

-

Acetonitrile

-

Ethyl Acetate

-

Toluene

-

n-Heptane

-

Dimethyl Sulfoxide (DMSO)

-

-

Equilibration:

-

Add an excess of solid this compound to a known volume of the chosen solvent in a sealed vial. The excess solid is crucial to ensure saturation is reached.

-

Agitate the vials at a constant, controlled temperature (e.g., 25 °C and 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-72 hours).

-

-

Phase Separation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, centrifugation followed by filtration through a solvent-compatible 0.22 µm syringe filter is recommended.

-

-

Quantification:

-

The concentration of this compound in the clear supernatant is determined using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable technique for aniline derivatives.

-

HPLC Method Parameters (Illustrative):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid like formic or phosphoric acid to improve peak shape) is a good starting point.

-

Detection: UV detection at a wavelength of maximum absorbance for this compound (e.g., around 230-280 nm, to be determined by a UV scan). Aniline itself shows absorbance peaks around 230 nm and 280 nm[14][15].

-

Quantification: A calibration curve of known concentrations of this compound should be prepared to accurately determine the concentration in the experimental samples.

-

-

pH-Dependent Aqueous Solubility

Given that this compound is an aniline derivative, its amino group is basic and can be protonated at acidic pH. This ionization will significantly impact its aqueous solubility.

Theoretical Background: The pKa of the conjugate acid of an aniline determines the pH range over which its solubility will change. The Henderson-Hasselbalch equation can be used to predict the ratio of the ionized to the non-ionized form at a given pH. The pKa of 2-bromoaniline is reported to be 2.53[10][11], while that of 4-bromoaniline is 3.86[15][16][17][18]. The ethoxy group's electronic effect will also influence the basicity of the amino group in this compound. A detailed experimental determination across a range of pH values is therefore essential.

Experimental Protocol:

-

Follow the thermodynamic solubility protocol described above.

-

Instead of pure water, use a series of buffers with pH values ranging from acidic to neutral (e.g., pH 1.2, 2.0, 4.5, 6.8, and 7.4).

-

Plot the measured solubility as a function of pH to generate a pH-solubility profile.

Logical Relationship of pH and Solubility for an Aniline Derivative:

Caption: Influence of pH on the solubility of an aniline derivative.

Temperature-Dependent Solubility

The dissolution of a solid in a liquid is a thermodynamic process that can be either endothermic or exothermic, though for most organic compounds, it is endothermic. Therefore, solubility generally increases with temperature.

Experimental Protocol:

-

Employ the thermodynamic solubility shake-flask method.

-

Conduct the experiment at a range of controlled temperatures (e.g., 4 °C, 25 °C, 37 °C, and 50 °C).

-

Plot the solubility data against temperature to visualize the relationship. This data can be used to determine the enthalpy of solution using the van't Hoff equation.

Solid-State Characterization

The solid-state properties of this compound can significantly influence its solubility and dissolution rate. It is crucial to characterize the solid form used in the solubility studies.

| Analytical Technique | Purpose | Expected Insights for this compound |

| Powder X-Ray Diffraction (PXRD) | To determine the crystallinity and polymorphic form of the solid. | Will reveal if the material is crystalline or amorphous. Different crystalline forms (polymorphs) can have different solubilities.[1][6][8][19][20] |

| Differential Scanning Calorimetry (DSC) | To determine the melting point, heat of fusion, and identify polymorphic transitions. | Provides the melting temperature and an indication of the energy required to break the crystal lattice, which relates to solubility.[13][21][22] |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability and identify the presence of solvates or hydrates. | Determines the temperature at which the compound degrades and can quantify the amount of bound solvent or water, which would affect the measured molar mass and solubility.[16][23] |

Data Presentation and Interpretation

All quantitative solubility data should be presented in clear, well-structured tables for easy comparison.

Table 1: Predicted and Experimental Solubility of this compound and Analogs (Illustrative)

| Solvent | Predicted Solubility of this compound | Experimental Solubility of 2-Bromoaniline (g/L) | Experimental Solubility of 4-Ethoxyaniline |

| Water | Sparingly Soluble | 0.949 | Limited |

| Ethanol | Soluble | Soluble | Good |

| Methanol | Soluble | Soluble | Good |

| Acetone | Soluble | - | - |

| Chloroform | Soluble | Soluble | - |

| n-Heptane | Sparingly Soluble/Insoluble | - | Limited |

Table 2: pH-Dependent Aqueous Solubility of this compound at 25 °C (Hypothetical Data)

| pH | Solubility (mg/mL) | Molar Solubility (mol/L) |

| 1.2 | > 10 | > 0.046 |

| 2.0 | 5.2 | 0.024 |

| 4.5 | 0.8 | 0.0037 |

| 6.8 | 0.15 | 0.00069 |

| 7.4 | 0.15 | 0.00069 |

Conclusion

This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility profile of this compound. Based on the analysis of its structural analogs, it is predicted to have low aqueous solubility at neutral pH, which is expected to increase significantly in acidic conditions. Its solubility in polar organic solvents is anticipated to be good. The detailed protocols for thermodynamic, pH-dependent, and temperature-dependent solubility studies, coupled with essential solid-state characterization techniques, offer a robust methodology for generating a complete and reliable solubility profile. This information is critical for guiding formulation development, optimizing reaction conditions, and predicting the in vivo behavior of this compound in pharmaceutical applications.

References

- 1. chembk.com [chembk.com]

- 2. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. SolTranNet – A machine learning tool for fast aqueous solubility prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Predicting p Ka Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Bromoaniline CAS#: 615-36-1 [m.chemicalbook.com]

- 11. 2-Bromoaniline manufacturers and suppliers in india [chemicalbook.com]

- 12. guidechem.com [guidechem.com]

- 13. 4-Bromoaniline - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 4-Bromoaniline|lookchem [lookchem.com]

- 16. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. chembk.com [chembk.com]

- 18. 4-Bromoaniline CAS#: 106-40-1 [m.chemicalbook.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. AquaSol: predict aqueous solublity of small molecules using UG-RNN ensembles [cdb.ics.uci.edu]

- 21. 2-Bromoaniline | C6H6BrN | CID 11992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. organicchemistrydata.org [organicchemistrydata.org]

The Ortho Effect: A Double-Edged Sword in the Reactivity of Substituted Anilines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Anilines, cornerstone building blocks in medicinal chemistry and materials science, derive their rich reactivity from the nitrogen lone pair's interplay with the aromatic π-system. This interaction renders the aromatic ring highly activated towards electrophilic substitution, primarily at the ortho and para positions.[1][2][3] However, the introduction of a substituent at the ortho position unleashes a cascade of complex and often counterintuitive electronic and steric effects, collectively known as the "ortho effect."[4] This guide delves into the multifaceted nature of ortho-substituted anilines, providing a framework for understanding and predicting their reactivity. We will explore the fundamental principles governing the ortho effect, from steric hindrance and intramolecular hydrogen bonding to their profound impact on reaction kinetics and regioselectivity. This exploration will be grounded in mechanistic insights and complemented by detailed experimental protocols, offering a practical toolkit for chemists navigating the unique challenges and opportunities presented by this important class of molecules.

The Dichotomy of the Ortho Effect: Steric and Electronic Influences

The reactivity of an ortho-substituted aniline is a delicate balance between steric and electronic factors. Unlike their meta and para counterparts, where electronic effects are generally predictable through resonance and inductive contributions, ortho substituents introduce proximity effects that can dominate the reaction landscape.

Steric Hindrance: The Gatekeeper of Reactivity

The most intuitive consequence of an ortho substituent is steric hindrance. The sheer bulk of a group adjacent to the amino functionality can impede the approach of reagents, dramatically influencing reaction rates and, in some cases, preventing reaction altogether.[5][6]

A classic example is the acylation of anilines. The nucleophilic attack of the amino group on an acylating agent is highly sensitive to the steric environment. As the size of the ortho substituent increases, the rate of acylation decreases significantly. This is due to the increased energetic barrier for the formation of the tetrahedral intermediate, where the nitrogen atom transitions from sp² to sp³ hybridization, bringing the amino protons closer to the ortho substituent.[4][6]

| Aniline Derivative | Substituents (R) | Relative Rate Constant (k_rel) | Observations |

| Aniline | H | 1 | Unhindered aniline serves as the baseline for comparison.[5] |

| 2-Methylaniline | CH₃ | ~0.1 | A single methyl group at the ortho position significantly reduces the reaction rate due to moderate steric hindrance.[5] |

| 2,6-Dimethylaniline | CH₃, CH₃ | ~0.001 | The presence of two methyl groups drastically decreases the reaction rate, highlighting the pronounced effect of di-ortho substitution.[5] |

This steric impediment is a critical consideration in synthetic design. For instance, in palladium-catalyzed cross-coupling reactions, bulky ortho substituents on the aniline can necessitate higher catalyst loadings, more forcing reaction conditions, or specialized ligands to achieve desired conversions.[7] Conversely, steric hindrance can be exploited to achieve regioselectivity, as will be discussed later.

Intramolecular Interactions: A Subtle but Powerful Influence

Beyond simple steric bulk, ortho substituents can engage in a variety of intramolecular interactions with the amino group, most notably hydrogen bonding. The ability of an ortho substituent to act as a hydrogen bond acceptor can significantly alter the electronic properties and conformation of the aniline.[8][9]

Electronegative substituents at the ortho position, such as nitro (-NO₂) or carboxyl (-COOH) groups, can form intramolecular hydrogen bonds (IMHBs) with the amino protons.[8] This interaction has several consequences:

-

Planarity: The formation of an IMHB can promote a more planar configuration of the amino group, increasing its delocalization with the benzene ring.[8]

-

Basicity: The involvement of the nitrogen lone pair in hydrogen bonding can decrease the basicity of the aniline.

-

Acidity: Conversely, in cases like o-nitroaniline, the intramolecular hydrogen bond can increase the acidity of the amino protons.[10]

The presence and strength of IMHBs can be assessed using various techniques, including NMR spectroscopy. A notable method involves comparing the ¹H NMR chemical shifts of the amino protons in a non-polar solvent like CDCl₃ and a hydrogen-bond-accepting solvent like DMSO.[9] A smaller difference in chemical shift (Δδ) between the two solvents is indicative of a stronger IMHB.[9]

It is crucial to note that not all electronegative ortho substituents form strong IMHBs. For example, studies have shown that while methyl 2-methylaminobenzoate exhibits a strong IMHB, the corresponding methyl 2-aminobenzoate does not.[9] This highlights the subtle interplay of steric and electronic factors that govern these interactions.

Caption: Interplay of steric and electronic effects in ortho-substituted anilines.

Navigating Key Reactions of Ortho-Substituted Anilines

The unique electronic and steric environment of ortho-substituted anilines dictates their behavior in a variety of chemical transformations. Understanding these nuances is paramount for successful synthetic planning.

Electrophilic Aromatic Substitution: A Game of Directing Groups and Sterics

The amino group is a powerful activating and ortho, para-directing group in electrophilic aromatic substitution (EAS) reactions.[1][2][11] However, the presence of an ortho substituent introduces a new layer of complexity.

-

Regioselectivity: In an ortho-substituted aniline, the incoming electrophile will generally be directed to the remaining ortho (C6) and para (C4) positions. The ratio of these products is influenced by the steric bulk of both the ortho substituent and the incoming electrophile. Larger groups will favor substitution at the less hindered para position.[12]

-

Reactivity: The electronic nature of the ortho substituent also plays a crucial role. Electron-donating groups will further activate the ring, while electron-withdrawing groups will deactivate it, albeit with the amino group's activating effect still being significant.[13]

A common challenge in the EAS of anilines is their propensity for over-reaction and oxidation, especially under strongly acidic conditions.[14] A widely employed strategy to mitigate this is the protection of the amino group as an acetanilide. This has two key benefits:

-

Moderation of Reactivity: The acetyl group is electron-withdrawing, which tempers the strong activating effect of the amino group, preventing multiple substitutions.[14]

-

Steric Shielding: The bulky acetamido group can sterically direct incoming electrophiles to the para position.[12]

Caption: Workflow for electrophilic aromatic substitution of ortho-substituted anilines.

Diazotization: A Gateway to Diverse Functionality

The diazotization of anilines to form diazonium salts is a cornerstone of aromatic chemistry, providing access to a vast array of functional groups.[15][16] For ortho-substituted anilines, the reaction generally proceeds efficiently, although the stability and subsequent reactivity of the resulting diazonium salt can be influenced by the ortho substituent.

The general mechanism involves the reaction of the aniline with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form an N-nitrosamine, which then tautomerizes and eliminates water to yield the diazonium ion.[17]

Kinetic studies have shown that the rate of diazotization is dependent on the basicity of the aniline; electron-donating groups that increase basicity also increase the reaction rate.[17][18] However, severe steric hindrance from a bulky ortho substituent can retard the rate of diazotization.

The synthetic utility of diazonium salts derived from ortho-substituted anilines is extensive, enabling transformations such as:

-

Sandmeyer Reactions: Replacement of the diazonium group with -Cl, -Br, or -CN.

-

Schiemann Reaction: Replacement with -F.

-

Gomberg-Bachmann Reaction: Aryl-aryl bond formation.[19]

-

Azo Coupling: Formation of azo compounds, which are important dyes.[15]

Directed Ortho-Metalation and C-H Functionalization

While the amino group itself can direct electrophilic substitution to the ortho and para positions, achieving selective functionalization at the ortho position in the presence of a competing para site can be challenging. Modern synthetic methods have overcome this by employing directing groups to facilitate ortho-metalation and subsequent C-H functionalization.[7][20][21]

In this strategy, the aniline is first derivatized with a directing group (DG) that can coordinate to a metal catalyst. This coordination pre-organizes the substrate for a highly regioselective C-H activation at the ortho position.

A common directing group for anilines is the carbamate.[21] The palladium-catalyzed ortho-acylation of aniline carbamates with α-oxocarboxylic acids is an elegant example of this approach.[21] The carbamate group can be readily removed after the C-H functionalization, providing access to the ortho-acylated aniline.[21]

More recently, methods for the direct C-H functionalization of unprotected anilines have been developed, utilizing specialized ligands that cooperate in the C-H activation step.[7][22][23] These cutting-edge techniques bypass the need for protection-deprotection sequences, offering a more atom-economical route to ortho-functionalized anilines.

Experimental Protocols

Kinetic Analysis of the Acylation of a 2,6-Disubstituted Aniline

This protocol provides a methodology for comparing the rate of acylation of a sterically hindered aniline (e.g., 2,6-dimethylaniline) to that of aniline, using UV-Vis spectrophotometry to monitor the disappearance of the starting aniline.